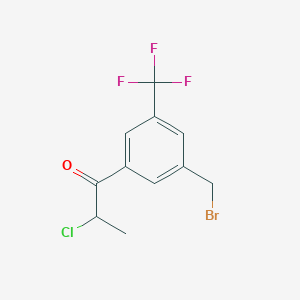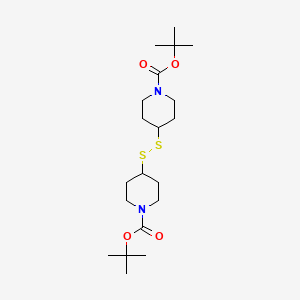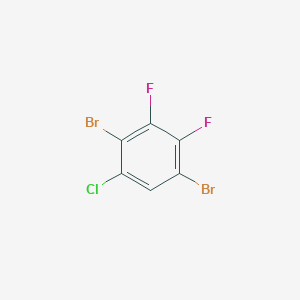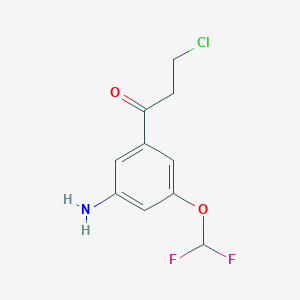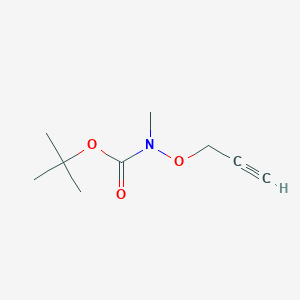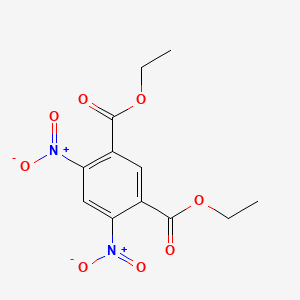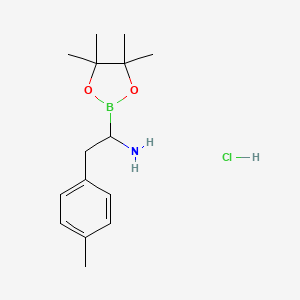
(2-(Cyclopentyloxy)pyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Cyclopentyloxy)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a cyclopentyloxy group. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Cyclopentyloxy)pyridin-4-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: This approach uses palladium catalysts to couple halopyridines with boron-containing reagents such as tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium Catalyzed C-H Borylation: This method involves the direct borylation of C-H bonds in pyridine derivatives using iridium or rhodium catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Cyclopentyloxy)pyridin-4-yl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation and Reduction: The boronic acid group can be oxidized to a boronate ester or reduced to a borane.
Substitution Reactions: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronate Esters: Formed through oxidation of the boronic acid group.
Substituted Pyridines: Formed through substitution reactions on the pyridine ring.
Aplicaciones Científicas De Investigación
(2-(Cyclopentyloxy)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mecanismo De Acción
The mechanism of action of (2-(Cyclopentyloxy)pyridin-4-yl)boronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halopyridine.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Comparación Con Compuestos Similares
Similar Compounds
4-Pyridinylboronic Acid: Another pyridine-based boronic acid used in similar cross-coupling reactions.
Pyridine-4-boronic Acid Pinacol Ester: A boronic ester derivative used in the synthesis of various organic compounds.
Uniqueness
(2-(Cyclopentyloxy)pyridin-4-yl)boronic acid is unique due to the presence of the cyclopentyloxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This structural feature can provide advantages in specific synthetic applications where steric and electronic effects are important.
Propiedades
Fórmula molecular |
C10H14BNO3 |
|---|---|
Peso molecular |
207.04 g/mol |
Nombre IUPAC |
(2-cyclopentyloxypyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H14BNO3/c13-11(14)8-5-6-12-10(7-8)15-9-3-1-2-4-9/h5-7,9,13-14H,1-4H2 |
Clave InChI |
PALWIYYXTXMPHP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1)OC2CCCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14072794.png)
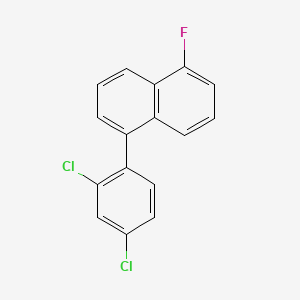
![4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14072810.png)
